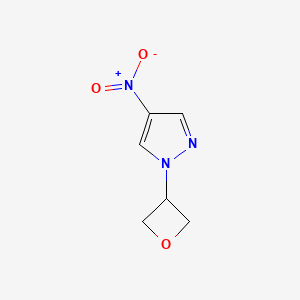

4-nitro-1-(oxetan-3-yl)-1H-pyrazole

Description

Contextual Significance of Pyrazole (B372694) Heterocycles in Advanced Organic Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in organic synthesis and medicinal chemistry due to their versatile chemical properties and biological relevance. nih.gov

The pyrazole nucleus is widely regarded as a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity. nih.govmdpi.comresearchgate.net This versatility has led to the incorporation of pyrazole rings into numerous FDA-approved drugs for treating a wide array of diseases, including cancer, inflammation, and viral infections. nih.govnih.govtandfonline.com The metabolic stability of the pyrazole ring is a significant factor contributing to its prevalence in drug discovery. nih.gov Researchers frequently utilize the pyrazole core to construct complex molecular architectures, leveraging its synthetic accessibility and established role in successful therapeutic agents. mdpi.comnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold This table is based on data from multiple sources and provides examples of the therapeutic applications of pyrazole derivatives.

| Drug Name | Therapeutic Use |

| Celecoxib | Anti-inflammatory nih.gov |

| Sildenafil | Erectile dysfunction nih.govtandfonline.com |

| Ruxolitinib | Anticancer tandfonline.com |

| Apixaban | Anticoagulant nih.gov |

| Lenacapavir | Antiviral (HIV) tandfonline.com |

The chemical behavior of the pyrazole ring is highly dependent on the nature and position of its substituents. acs.org The pyrazole ring is considered a π-excessive aromatic system, which influences its reactivity. nih.gov

Electrophilic Substitution : These reactions, such as nitration and halogenation, preferentially occur at the C4 position of the pyrazole ring. The presence of the two electronegative nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack. nih.govmdpi.com

Nucleophilic Attack : Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. nih.gov

Strategic Importance of the Oxetane (B1205548) Moiety in Modern Organic Chemistry

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has gained considerable attention in recent years, particularly in medicinal chemistry. acs.orgexlibrisgroup.com

Oxetanes are characterized by significant ring strain (approximately 106 kJ/mol), which makes them reactive intermediates in synthesis. nih.govnih.gov However, they can also be surprisingly stable motifs within larger molecules, influencing their physicochemical properties in beneficial ways. exlibrisgroup.comnih.gov The oxetane ring is small, polar, and has a three-dimensional structure. nih.gov Its oxygen atom can act as a hydrogen-bond acceptor, a property that is more pronounced than in other cyclic ethers like THF or pyran. acs.orgnih.gov

The incorporation of strained four-membered rings like oxetanes into molecular designs is a strategic choice for chemists. digitellinc.comrsc.org In medicinal chemistry, oxetanes are often used as bioisosteres for less desirable functional groups, such as gem-dimethyl or carbonyl groups. acs.orgnih.gov

Key advantages of incorporating oxetanes include:

Improved Solubility : The polarity of the oxetane ring can enhance the aqueous solubility of a compound. acs.orgnih.gov

Metabolic Stability : It can block sites of metabolism, leading to improved pharmacokinetic profiles. nih.gov

Modulation of Basicity : Placing an oxetane near a basic amine can lower the amine's pKa, which can be advantageous for drug design. nih.gov

Three-Dimensionality : The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensionality of a molecule, which can lead to higher target selectivity and better drug-like properties. nih.gov

The synthesis of oxetane-containing building blocks is an active area of research, with numerous methods being developed for their efficient preparation and derivatization. exlibrisgroup.comrsc.orgrsc.org

Influence of the Nitro Group in Heterocyclic Chemistry

The nitro group (-NO₂) is a compact, powerful electron-withdrawing group that profoundly influences the properties of the heterocyclic ring to which it is attached. nih.govresearchgate.net

Its strong electron-withdrawing nature, operating through both inductive and resonance effects, significantly reduces the electron density of the aromatic system. nih.govresearchgate.net This has several important consequences:

Activation for Nucleophilic Aromatic Substitution : By withdrawing electron density, the nitro group activates the heterocyclic ring towards attack by nucleophiles.

Increased Acidity : A nitro group can increase the acidity of nearby protons. For instance, in nitrogen-rich heterocycles, it can facilitate the formation of energetic ionic salts. nih.gov

Modulation of Physicochemical Properties : The presence of a nitro group impacts a molecule's polarity, stability, and electronic characteristics. nih.gov

Reactivity and Functional Group Conversion : The nitro group itself can be chemically transformed, most commonly via reduction to an amino group, providing a route to further functionalization. nih.gov

Table 2: Summary of Component Contributions to 4-nitro-1-(oxetan-3-yl)-1H-pyrazole

| Component | Key Role / Property |

| Pyrazole Ring | Privileged scaffold, synthetically versatile, aromatic core mdpi.comnih.gov |

| Oxetane Moiety | Improves solubility and metabolic stability, adds 3D character acs.orgnih.gov |

| Nitro Group | Strong electron-withdrawing group, modulates electronic properties nih.govresearchgate.net |

Nitro Group as an Electron-Withdrawing Activating Moiety

The nitro group (-NO₂) at the 4-position of the pyrazole ring plays a crucial role in the electronic character of the molecule. It is a potent electron-withdrawing group, a property that stems from the high electronegativity of the nitrogen and oxygen atoms and its ability to participate in resonance structures that pull electron density from the aromatic ring. svedbergopen.com This electron-withdrawing effect significantly influences the reactivity of the pyrazole core.

Specifically, the C4 position of the pyrazole ring is typically electron-rich and thus susceptible to electrophilic attack. quora.compharmaguideline.com However, the presence of the nitro group at this position deactivates it towards electrophiles and can activate other positions for different types of reactions. This electronic modification is a key tool for chemists to direct further functionalization of the pyrazole ring. researchgate.net The strong inductive and resonance effects of the nitro group render the pyrazole ring electron-deficient, which can be a desirable feature in the design of certain bioactive molecules. nih.gov

Versatility of Nitro Functionality in Chemical Transformations

The nitro group is not merely a static electronic influencer; it is a versatile functional handle that can be transformed into a variety of other important chemical groups. chemicalbook.com This "synthetic chameleon" nature makes nitropyrazoles valuable intermediates in organic synthesis. nih.gov For instance, the nitro group can be reduced to an amino group (-NH₂), which is a common and important functional group in pharmaceuticals. This transformation from a strongly electron-withdrawing group to an electron-donating group can dramatically alter the molecule's properties.

Furthermore, the nitro group can activate the pyrazole ring for regioselective C-H arylation reactions, providing a pathway to more complex molecular architectures. acs.org The susceptibility of nitropyrazoles to various chemical transformations allows for the synthesis of a diverse library of derivatives from a single nitrated precursor.

Interdisciplinary Research Nexus: Pyrazole-Oxetane-Nitro Combinations

The combination of a pyrazole ring, a nitro group, and an oxetane moiety creates a molecule with a unique profile that attracts interest from multiple scientific disciplines, most notably medicinal chemistry and materials science.

In Medicinal Chemistry:

The oxetane ring has gained significant traction in modern drug discovery. nih.gov Its incorporation into a molecule can lead to improvements in key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. nih.govresearchgate.net Oxetanes are considered attractive surrogates for more common but potentially problematic groups like gem-dimethyl or carbonyl functionalities. nih.gov The compact, polar, and three-dimensional nature of the oxetane motif can also enhance binding to biological targets. nih.gov

The conjugation of an oxetane to a 4-nitropyrazole core, therefore, represents a strategy to combine the established biological relevance of the pyrazole scaffold with the property-enhancing benefits of the oxetane ring. The electron-withdrawing nature of the nitro group can further influence the molecule's interaction with biological targets. svedbergopen.com This triad (B1167595) of functional groups makes this compound and its analogues promising candidates for investigation in various therapeutic areas. ontosight.aimdpi.com

In Materials Science:

Nitropyrazole derivatives are also explored in the field of energetic materials. nih.gov The high nitrogen content and the presence of the nitro group, an oxygen-rich moiety, can contribute to a favorable oxygen balance and high density, which are desirable properties for energetic compounds. nih.gov While the primary focus of this article is on the broader chemical aspects, the potential of such compounds in materials science is a notable area of research.

Below is an interactive data table summarizing the properties of related compounds, providing context for the characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.07 | 162-164 | chemicalbook.com |

| 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid | C₇H₈N₂O₃ | 168.15 | Not available | |

| 4-Bromo-1-(oxetan-3-yl)-1H-pyrazole | C₆H₇BrN₂O | 203.04 | Not available | N/A |

| 3,5-Dimethyl-4-nitro-1-(oxetan-3-yl)-1H-pyrazole | C₈H₁₁N₃O₃ | 197.19 | Not available | mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O3 |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

4-nitro-1-(oxetan-3-yl)pyrazole |

InChI |

InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)6-3-12-4-6/h1-2,6H,3-4H2 |

InChI Key |

CATVJEVOFGUNHO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)N2C=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 4 Nitro 1 Oxetan 3 Yl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Nucleus

The pyrazole ring, particularly when substituted with a strong electron-withdrawing group like the nitro group (–NO2), exhibits a characteristic set of reactions. The deactivating nature of the nitro group significantly influences the electrophilic and nucleophilic substitution patterns of the aromatic pyrazole core.

Electrophilic Aromatic Substitution (EAS) Patterns on Nitropyrazoles

The presence of the nitro group at the C4 position of the pyrazole ring deactivates the ring towards electrophilic aromatic substitution (EAS). wikipedia.org This deactivation stems from the electron-withdrawing nature of the nitro group, which reduces the electron density of the pyrazole ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

Generally, electrophilic substitution on a pyrazole ring occurs preferentially at the C4 position. However, with the C4 position blocked by a nitro group, any potential EAS reactions would be directed to other available positions, primarily C3 and C5. The regioselectivity of such reactions would be further influenced by the directing effects of both the N1-substituent (the oxetanyl group) and the existing nitro group. It is important to note that the deactivating effect of the nitro group often necessitates harsh reaction conditions for EAS to occur. masterorganicchemistry.com

In related nitropyrazole systems, it has been observed that the introduction of a nitro substituent at the C4-position can control the regioselectivity of subsequent reactions. researchgate.net For instance, transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles has been shown to proceed with high regioselectivity, yielding 5-aryl-4-nitro-1H-pyrazoles. acs.org This suggests that while the ring is deactivated, specific catalytic systems can overcome this and achieve functionalization at the C5 position.

Nucleophilic Substitution Reactions (SNAr) Involving the Nitro Group

The strong electron-withdrawing capacity of the nitro group makes the pyrazole ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. While the nitro group itself is not typically the leaving group, its presence is crucial for activating the ring towards such attacks. wikipedia.orglibretexts.org

For SNAr to occur, a good leaving group, such as a halide, must be present on the ring, typically at a position ortho or para to the electron-withdrawing group. libretexts.orglibretexts.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is a key feature of the SNAr mechanism. wikipedia.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups like the nitro group. wikipedia.org

In the case of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole, if a suitable leaving group were present at the C5 position, the molecule would be primed for SNAr reactions. The nitro group at C4 would effectively stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C5. Research on other nitropyrazoles has demonstrated the facility of such substitutions. For example, the chlorine atom in 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole is readily replaced by an azido (B1232118) group. mdpi.compreprints.org

Ring Functionalization and Derivatization via Activated Positions

The presence of the nitro group activates the C5 position of the pyrazole ring for certain types of functionalization. For instance, the hydrogen atom at the C5 position can be susceptible to displacement in reactions like direct arylation. As mentioned earlier, palladium-catalyzed direct arylation of 4-nitro-1H-pyrazoles allows for the introduction of aryl groups at the C5 position. acs.org

Furthermore, the N-H bond in unsubsituted nitropyrazoles is relatively active and provides a site for functionalization. nih.gov While the N1 position in the title compound is already substituted with an oxetane (B1205548) ring, this principle highlights the reactivity of the pyrazole core.

The general reactivity of the pyrazole ring allows for a variety of synthetic transformations. For example, the Vilsmeier-Haack reaction can be used to introduce a carbaldehyde group at the C4-position of pyrazoles, which can then be used in further syntheses. nih.gov Although the C4 position in the title compound is nitrated, this illustrates the broader synthetic potential of the pyrazole scaffold.

Reactivity of the Oxetane Ring

The oxetane ring is a four-membered heterocycle containing an oxygen atom. Its significant ring strain, estimated to be around 25.5 kcal/mol, is a key driver of its reactivity. beilstein-journals.org This strain, coupled with the polarized C-O bonds, makes the oxetane susceptible to ring-opening reactions. beilstein-journals.org

Nucleophile-Mediated Ring-Opening Reactions of the Oxetane Moiety

The strained nature of the oxetane ring makes it susceptible to ring-opening by various nucleophiles. nih.govacs.org These reactions are often facilitated by Lewis or Brønsted acids, which activate the oxetane oxygen, further polarizing the C-O bonds and making the ring carbons more electrophilic. beilstein-journals.org

The attack of a nucleophile typically occurs at one of the methylene (B1212753) carbons (C2 or C4) of the oxetane ring, leading to the cleavage of a C-O bond and relieving the ring strain. The regioselectivity of the attack can be influenced by steric and electronic factors of both the oxetane ring and the attacking nucleophile.

In the context of this compound, a nucleophilic attack on the oxetane ring would lead to the formation of a functionalized pyrazole derivative with a side chain containing a hydroxyl group. The specific product would depend on the nature of the nucleophile and the reaction conditions.

| Nucleophile | Potential Product Structure | Reference |

| Hydroxide (OH⁻) | 1-(1,3-dihydroxypropan-2-yl)-4-nitro-1H-pyrazole | libretexts.org |

| Alkoxide (RO⁻) | 1-(1-alkoxy-3-hydroxypropan-2-yl)-4-nitro-1H-pyrazole | libretexts.org |

| Amine (R₂NH) | 1-(1-amino-3-hydroxypropan-2-yl)-4-nitro-1H-pyrazole | researchgate.net |

Cascade and Tandem Reactions Involving Oxetane Ring Strain Release

The high reactivity of the oxetane ring due to its inherent strain can be harnessed in cascade or tandem reactions. nih.gov These reactions involve a sequence of intramolecular or intermolecular transformations initiated by the ring-opening of the oxetane. The release of ring strain provides the thermodynamic driving force for the subsequent steps in the reaction sequence. acs.org

One example of such a reaction is a tandem process featuring a cross-coupling reaction followed by an intramolecular oxetane ring-opening. nih.govresearchgate.net This approach allows for the rapid construction of complex polycyclic systems. For instance, a Suzuki coupling could be used to introduce a nucleophilic group onto an aryl substituent attached to the pyrazole, which could then intramolecularly attack the oxetane ring, leading to a fused or bridged heterocyclic system.

Another possibility involves the generation of a reactive intermediate upon oxetane ring-opening, which then participates in further reactions. For example, the ring-opening could generate an alkoxide that could act as a base or nucleophile in a subsequent intramolecular step. The design of such cascade reactions allows for the efficient synthesis of complex molecules from relatively simple starting materials. nih.gov

Stereochemical Outcomes in Oxetane-Involved Transformations

The oxetane ring, a four-membered ether, introduces significant ring strain and unique stereoelectronic properties to the this compound molecule. Transformations involving this moiety, particularly ring-opening reactions, are governed by the interplay of steric and electronic factors, which dictate the stereochemical outcome. magtech.com.cnresearchgate.net

Generally, ring-opening reactions of unsymmetrically substituted oxetanes can proceed via different pathways depending on the reaction conditions. magtech.com.cn Under nucleophilic conditions with strong nucleophiles, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon adjacent to the oxygen. magtech.com.cnresearchgate.net For 1-(oxetan-3-yl)pyrazoles, this would be the C2 or C4 positions of the oxetane ring. The stereochemistry at the attacked carbon is inverted during this process.

Conversely, under acidic conditions, the reaction can proceed through a mechanism with more SN1 character. magtech.com.cn Protonation of the oxetane oxygen is followed by nucleophilic attack. In this scenario, the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize a partial positive charge. magtech.com.cn The stereochemical outcome can be retention or a mixture of stereoisomers, depending on the stability of the carbocation-like intermediate and the nature of the nucleophile.

The development of stereocontrolled syntheses for substituted oxetanes, often starting from 1,3-diols, highlights the importance of controlling stereochemistry in these systems. acs.org For instance, selective activation of one hydroxyl group in a 1,3-diol allows for intramolecular Williamson etherification to form the oxetane ring with a defined stereochemistry. acs.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of oxetane reactivity provide a framework for predicting stereochemical outcomes in its transformations. acs.orgresearchgate.net

Transformations of the Nitro Functionality

The nitro group at the C4 position of the pyrazole ring is a key functional group that significantly influences the molecule's reactivity and allows for a variety of chemical transformations.

The reduction of the nitro group is a fundamental transformation that can lead to various nitrogen-containing functional groups, most commonly the amino group. This transformation is crucial for synthesizing derivatives with different electronic properties and for building more complex molecular architectures. The reduction of aromatic nitro groups is a well-established process in organic chemistry. nih.gov

For nitropyrazoles, this reduction is typically achieved using standard reducing agents. The process involves a six-electron reduction to convert the nitro group (-NO₂) into an amino group (-NH₂), often proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. nih.gov

Commonly Employed Reductive Methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is generally a clean and efficient method.

Metal/Acid Systems: Combinations like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) or zinc (Zn) in acetic acid are classic and effective reagents for nitro group reduction.

Electrochemical Reduction: In slightly acidic media, the electrochemical reduction of 1-aryl-4-nitroazoles can occur as a four-electron process, leading to the formation of a hydroxylamine (B1172632) group. researchgate.net The stability of the resulting hydroxylamine depends on the substituents on the azole ring. researchgate.net

The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule. In the case of this compound, a mild reducing agent would be preferable to avoid any potential side reactions involving the oxetane ring.

Table 1: Representative Reductive Transformations of Nitropyrazoles

| Starting Material | Reagents and Conditions | Product | Reference |

| 1-Aryl-4-nitroazole | Electrochemical reduction (acidic medium) | 1-Aryl-4-hydroxylaminoazole | researchgate.net |

| 2,7-Dinitrofluorene | Not specified | N-OH-2-acetylaminofluorene | nih.gov |

| Nitrated Chrysene | Not specified | Aminochrysene | nih.gov |

Nitropyrazoles can undergo several types of rearrangement reactions, which are often thermally or photochemically induced. These reactions can lead to significant structural changes in the pyrazole system.

Nitro-Nitrite Isomerization: This rearrangement involves the conversion of a nitro group (-NO₂) into a nitrite (B80452) group (-ONO). This process is often a key step in the thermal decomposition of nitro compounds. researchgate.netnih.gov For nitropyrazoles, this isomerization can be an initial step leading to further reactions or decomposition. Studies on ionized nitromethane (B149229) have shown that the activation energy for this isomerization can be determined, highlighting the energetic feasibility of such a process. nih.gov

Sigmatropic Shifts: These are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.orglibretexts.org In the context of nitropyrazoles, a ontosight.aiosti.gov-sigmatropic shift could involve the migration of a group between the N1 nitrogen and the C5 position of the pyrazole ring. rsc.org Such rearrangements are governed by the Woodward-Hoffmann rules, which predict the stereochemical course of the reaction based on the number of electrons involved. libretexts.org While specific examples involving this compound are not readily available, the general principles of sigmatropic rearrangements in nitrogen heterocycles suggest this as a potential reaction pathway under appropriate conditions. rsc.org The rearrangement of N-nitropyrazoles to form C-nitropyrazoles, such as the formation of 3-nitropyrazoles or 4-nitropyrazole, is a well-documented process that can occur under acidic conditions. mdpi.comnih.govacs.org

The nitro group is a strong electron-withdrawing group, and its presence at the C4 position of the pyrazole ring has a profound effect on the ring's reactivity. masterorganicchemistry.com It deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgnumberanalytics.com

This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the C5 position is activated towards nucleophilic attack. The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the SNAr reaction. libretexts.orgnih.gov

This activation allows for the introduction of a variety of nucleophiles at the C5 position, provided there is a suitable leaving group present. Even without a traditional leaving group, in some cases, a hydride can be displaced in what is known as nucleophilic substitution of hydrogen (SNArH). The regioselectivity of these reactions is generally high, favoring substitution at the activated position. acs.org

Table 2: Examples of Nitro Group Activation in Pyrazoles

| Pyrazole Derivative | Reaction Type | Position Activated | Reference |

| 4-Nitro-1H-pyrazoles | Transition-metal-catalyzed arylation | C5 | acs.org |

| 4-Halonitro-pyrazolecarboxylic acids | Nucleophilic substitution | C4 (halogen displacement) | osti.gov |

| 1,4-Dinitropyrazole | Cine-substitution with secondary amines | C3/C5 | researchgate.net |

Interplay of Reactivity Between Pyrazole, Oxetane, and Nitro Moieties

The electronic and steric interplay between the pyrazole, oxetane, and nitro groups dictates the molecule's chemical behavior.

The combination of these effects results in a complex reactivity profile. For example, while the nitro group activates the C5 position for nucleophilic substitution, the steric bulk of the oxetane group might hinder the reaction, requiring specific conditions or smaller nucleophiles to proceed efficiently. The study of related substituted pyrazole systems shows that the interplay of substituents is crucial in determining reaction outcomes and regioselectivity. nih.govthieme-connect.com

Regioselectivity and Diastereoselectivity in Multi-Functionalized Systems

The regioselectivity and diastereoselectivity of reactions involving this compound are governed by the interplay of electronic effects of the nitro group, the steric and electronic influence of the oxetane substituent, and the nature of the reacting partners.

The 4-nitro-1H-pyrazole core is an electron-deficient aromatic system. The powerful electron-withdrawing nature of the nitro group significantly influences the regioselectivity of electrophilic and nucleophilic substitution reactions. For instance, in transition-metal-catalyzed C-H activation reactions, the nitro group at the C4-position of the pyrazole ring has been shown to direct the regioselectivity of arylation to the C5-position. acs.orgresearchgate.net This directing effect is a critical consideration in the design of synthetic routes to functionalized pyrazole derivatives.

While specific studies on the diastereoselectivity of reactions involving the chiral center of the oxetan-3-yl substituent in this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied. The stereochemical outcome of reactions at a prochiral center adjacent to the oxetane ring would be influenced by the steric bulk and electronic properties of the pyrazole moiety. Diastereoselective reactions are often achieved through the use of chiral catalysts or auxiliaries that can differentiate between the diastereotopic faces of the substrate.

In the broader context of pyrazole chemistry, the synthesis of polysubstituted pyrazoles often involves controlling regioselectivity. For example, the one-pot condensation of active methylene reagents with phenylisothiocyanate and substituted hydrazines can lead to various regioisomers, and the reaction conditions can be tuned to favor a specific isomer. nih.gov Similarly, the N-substitution of 3-substituted pyrazoles can be achieved with high regioselectivity under basic conditions, a preference that can be rationalized by DFT calculations. acs.org

The table below summarizes the regioselective outcomes in reactions of related pyrazole systems, which can provide insights into the expected behavior of this compound.

| Substrate | Reagent/Catalyst | Major Product Regioisomer | Reference |

| 4-Nitro-1H-pyrazoles | Arylating agent/Transition metal | 5-Aryl-4-nitro-1H-pyrazoles | acs.org |

| 3-Substituted pyrazoles | Alkylating/Arylating agents/K₂CO₃ | N1-substituted pyrazoles | acs.org |

| Active methylene reagents, PhNCS, R-NHNH₂ | - | Tetra-substituted phenylaminopyrazoles (regioselectivity dependent on protocol) | nih.gov |

| (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-arylnitrylimine | - | 1-(4-bromophenyl)-3-aryl-4-trichloromethyl-5-nitro-Δ²-pyrazoline (theoretically favored) | nih.gov |

Reaction Dynamics and Kinetic Studies

Detailed experimental kinetic studies on the reactions of this compound are not widely available. However, computational chemistry provides a powerful tool to investigate reaction mechanisms and predict kinetic parameters. nih.govnih.gov Density Functional Theory (DFT) calculations, for example, can be employed to determine the activation energies of different reaction pathways, thereby predicting the most likely products and shedding light on the reaction dynamics.

For instance, a computational study on an oxetane-4H-pyrazole as a Diels-Alder diene predicted that the presence of the oxetane functionality could significantly enhance the reactivity of the pyrazole scaffold. nih.govnih.gov This suggests that the oxetane ring in this compound is not merely a passive substituent but may actively participate in or influence the electronic properties and reactivity of the molecule.

The thermal stability and decomposition kinetics of nitropyrazoles are of significant interest, particularly in the context of energetic materials. mdpi.comnih.govresearchgate.net Studies on related compounds, such as 4-amino-3,5-dinitro-1H-pyrazole, have shown that the decomposition process can be complex, often involving multiple steps with distinct activation energies. researchgate.net The thermal behavior of this compound would likely be influenced by the stability of the C-NO₂ bond and the pyrazole ring, as well as the presence of the oxetane moiety.

The following table presents kinetic data for the thermal decomposition of a related nitropyrazole compound, which may serve as a reference for the expected thermal behavior of this compound.

| Compound | Decomposition Stage | Apparent Activation Energy (kJ mol⁻¹) | Pre-exponential Factor (s⁻¹) | Reference |

| 4-Amino-3,5-dinitro-1H-pyrazole | First | 106.97 | 10¹⁰.⁴⁷ | nih.gov |

| 4-Amino-3,5-dinitro-1H-pyrazole | Second | 138.98 | 10¹².²⁴ | nih.gov |

It is important to note that these values are for a different, though related, compound and should be considered as indicative rather than directly applicable to this compound. Further experimental and computational studies are necessary to fully elucidate the reaction dynamics and kinetic parameters of this specific molecule.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search for spectroscopic and structural elucidation data for the chemical compound this compound (CAS No. 1393100-37-2) has revealed a significant lack of publicly available experimental information. Despite the compound being listed by several chemical suppliers, detailed analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are not present in the accessible scientific literature, patents, or public databases.

The requested article, which was to be structured around a detailed analysis of the compound's spectroscopic characteristics, cannot be generated at this time due to the absence of the necessary primary data. The intended sections and subsections, focusing on ¹H NMR for proton environment analysis, ¹³C NMR for carbon skeleton analysis, ¹⁵N NMR for nitrogen atom characterization, two-dimensional (2D) NMR techniques for connectivity and stereochemistry, IR spectroscopy for vibrational mode analysis, and MS for molecular weight and fragmentation pathways, all require specific, experimentally determined data that is not currently available.

While general spectroscopic features can be predicted based on the analysis of related structures such as 4-nitro-1H-pyrazole and various 1-(oxetan-3-yl)-1H-pyrazole derivatives, such an approach would be speculative and would not meet the required standard of a scientifically accurate and authoritative article focused solely on this compound.

Therefore, until the spectroscopic characterization of this compound is performed and the data is made publicly available, the generation of the requested detailed article is not feasible.

Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

The definitive determination of the three-dimensional atomic arrangement, including the absolute stereochemistry and solid-state conformation of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole, would be achieved through single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Although specific crystallographic data for the title compound is unavailable, analysis of related pyrazole (B372694) structures, such as 4-halogenated-1H-pyrazoles, reveals common structural motifs. mdpi.com For instance, the crystal structures of 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural, forming trimeric hydrogen-bonding patterns. mdpi.com In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole exhibit catemeric structures. mdpi.com It would be of interest to determine how the introduction of the oxetanyl and nitro groups at the N1 and C4 positions, respectively, influences the crystal packing and hydrogen bonding patterns of this compound.

Table 1: Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C7H7N3O3 |

| Formula Weight | 181.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

| R-factor | Data not available |

Note: The values in this table are hypothetical and serve as a template for what would be reported from an actual X-ray crystallographic analysis. The actual crystal system and space group could differ.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated systems within the molecule.

In related pyrazole azo dyes, experimental UV-Vis spectra have shown absorption maxima corresponding to the pyrazole chromophore and the azo group. nih.gov For instance, some of these dyes exhibit absorption peaks in the range of 235-239 nm and 322-345 nm. nih.gov It is plausible that this compound would exhibit characteristic absorption bands in a similar region, likely influenced by the electronic effects of the nitro substituent.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

| Ethanol | Data not available | Data not available | π → π |

| Data not available | Data not available | n → π | |

| Methanol | Data not available | Data not available | π → π |

| Data not available | Data not available | n → π |

Note: This table is a template illustrating the type of data that would be obtained from a UV-Vis spectroscopic analysis. The actual absorption maxima and molar absorptivities would need to be determined experimentally.

Computational and Theoretical Chemistry Investigations of this compound

To provide a scientifically accurate and data-driven article, specific research dedicated to this molecule is required. Computational chemistry investigations, such as Density Functional Theory (DFT) calculations, provide invaluable insights into the molecular properties of a compound. These studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Conformational Analysis: Exploring different spatial orientations of the oxetanyl ring relative to the pyrazole ring to identify the lowest energy conformers.

Electronic Structure Analysis: Calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic behavior. The distribution of electron density (charge distribution) would also be determined.

Vibrational Frequency Analysis: Predicting the infrared and Raman spectra of the molecule, which can aid in its experimental identification and characterization.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the surface of the molecule to predict sites susceptible to electrophilic and nucleophilic attack.

Ab Initio and Semiempirical Methods: Employing other computational techniques to further investigate the electronic properties and provide a comparative analysis.

Computational and Theoretical Chemistry Investigations

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms involving nitropyrazoles. By modeling the potential energy surface, researchers can identify key stationary points, including reactants, products, intermediates, and transition states, to construct a comprehensive picture of the reaction pathway.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), the highest energy point along the reaction coordinate. joaquinbarroso.com The Synchronous Transit-Guided Quasi-Newton (STQN) method, available in software like Gaussian, is a common approach to locate transition state structures. joaquinbarroso.com This method requires the input of reactant and product structures (QST2) or an initial guess of the transition state geometry (QST3). joaquinbarroso.com Once a transition state is located, it is characterized by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. joaquinbarroso.com

To confirm that a located transition state indeed connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. nih.govjoaquinbarroso.com The IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions, ultimately leading to the corresponding minima on the potential energy surface, which represent the reactants and products. joaquinbarroso.commdpi.com This ensures the correct assignment of the transition state to a specific reaction step. nih.gov Visualizing the IRC path provides a clear depiction of the geometric changes the molecule undergoes throughout the reaction. joaquinbarroso.com

Energy Barriers and Reaction Energetics

The energy difference between the reactants and the transition state defines the activation energy or energy barrier of a reaction. This is a crucial parameter that governs the reaction rate. Computational methods, such as Density Functional Theory (DFT), are widely used to calculate the energies of reactants, products, and transition states. nih.gov The accuracy of these calculations is dependent on the chosen level of theory and basis set.

For nitropyrazole systems, computational studies have been employed to determine the energetics of various reactions. For instance, in cycloaddition reactions involving nitrylimines, the calculated activation energies helped in understanding the kinetic favorability of forming specific pyrazoline products. nih.gov The Global Electron Density Transfer (GEDT) at the transition state can also be calculated to assess the polar nature of the reaction mechanism. nih.gov

| Parameter | Description | Significance |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the rate of the reaction; lower Ea leads to a faster reaction. |

| Reaction Energy (ΔEr) | The difference in energy between the products and reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy). |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system. | Determines the spontaneity of a reaction. |

Computational Studies of Sigmatropic Rearrangements in Nitropyrazoles

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a pi system. While specific computational studies on sigmatropic rearrangements in 4-nitro-1-(oxetan-3-yl)-1H-pyrazole are not prevalent in the provided search results, the methodology for such investigations is well-established. DFT calculations can be used to model the potential energy surface of the rearrangement, locate the transition state, and calculate the activation energy. rsc.org For example, a computational study on the nih.goveurasianjournals.com-sigmatropic rearrangement of chiral nitrones successfully used DFT to calculate a reasonable energy barrier for the proposed shift, supporting the feasibility of the mechanism. rsc.org Similar approaches could be applied to investigate potential sigmatropic rearrangements in nitropyrazole systems, providing insights into their isomerization pathways and thermal stability.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

While quantum mechanical calculations provide valuable information about static structures and energies, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of molecules over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. eurasianjournals.com

For pyrazole (B372694) derivatives, MD simulations can be used to:

Explore the different conformations the molecule can adopt and their relative populations.

Study the flexibility of the molecule and the motion of its different parts.

Investigate the interactions of the molecule with its environment, such as a solvent or a biological receptor. nih.gov

Assess the stability of docked poses in drug discovery research. nih.gov

For instance, MD simulations of pyrazole-carboxamides bearing a sulfonamide moiety were used to analyze the stability of their docked conformations within the active sites of carbonic anhydrase isozymes, revealing only minor conformational changes and fluctuations. nih.gov Similarly, MD simulations of a pyrazole derivative showed its solvation behavior in different solvents. researchgate.net

In Silico Modeling of Reactivity and Selectivity in Complex Systems

In silico modeling plays a crucial role in predicting the reactivity and selectivity of molecules in complex chemical environments. nih.gov For nitropyrazoles, computational methods can be used to understand and predict their behavior in various reactions.

DFT-based reactivity indices, such as the Fukui function and dual descriptor, can be used to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. nih.gov The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These tools are invaluable for predicting the regioselectivity of reactions. For example, in the context of cycloaddition reactions, the analysis of local electrophile/nucleophile interactions can help rationalize the observed regiochemical outcomes. mdpi.com

Furthermore, computational models can be used to study the influence of substituents and reaction conditions on reactivity and selectivity. By systematically varying these parameters in silico, researchers can gain a deeper understanding of the factors that govern the outcome of a reaction, guiding the design of more efficient and selective synthetic routes.

Broader Academic Research Context and Future Directions

Contribution to Heterocyclic Chemistry Research

The study of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole contributes significantly to the broader field of heterocyclic chemistry, which focuses on the synthesis, properties, and applications of cyclic compounds containing atoms of at least two different elements in their rings. Pyrazole (B372694) derivatives, in particular, are a well-established class of heterocycles with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. orientjchem.orgglobalresearchonline.net The introduction of a nitro group and an oxetane (B1205548) ring onto the pyrazole scaffold creates a molecule with distinct electronic and steric properties, offering a new dimension for exploration within this important class of compounds.

Methodological Advancements in Organic Synthesis Inspired by the Compound's Structure

The synthesis of this compound itself presents interesting challenges and opportunities for the development of new synthetic methodologies. The construction of the N-C bond between the pyrazole nitrogen and the oxetane ring, particularly in the presence of a deactivating nitro group, can require innovative approaches. For instance, the synthesis of related N-alkylated pyrazoles has been achieved through Mitsunobu reactions, which could be applicable here. researchgate.net

Furthermore, the presence of the strained oxetane ring has spurred interest in reactions that involve its opening. This can lead to the formation of novel functionalized pyrazole derivatives that would be difficult to access through other routes. The study of thiirane-thietane rearrangements in similar systems provides a precedent for such transformations. researchgate.net The development of efficient and regioselective methods for the synthesis and subsequent modification of this compound contributes to the toolkit of synthetic organic chemists.

Theoretical Insights into Strain and Electronic Effects in Heterocycles

The juxtaposition of a strained four-membered oxetane ring and an aromatic, electron-deficient nitropyrazole system in this compound provides a compelling case study for theoretical and computational chemistry. The inherent ring strain of the oxetane influences the geometry and electronics of the entire molecule. Computational studies, such as those employing density functional theory (DFT), can provide valuable insights into bond lengths, bond angles, and electronic charge distribution. nih.gov

These theoretical models help to rationalize the observed reactivity of the compound and predict its behavior in various chemical transformations. The electron-withdrawing nature of the nitro group at the 4-position of the pyrazole ring significantly impacts the electron density of the heterocyclic system. nih.gov Understanding how this electronic pull is transmitted through the pyrazole ring and influences the stability and reactivity of the attached oxetane is a key area of theoretical investigation.

Potential as Synthetic Intermediates for Novel Molecular Scaffolds

One of the most significant aspects of this compound is its potential as a versatile synthetic intermediate. The nitro group can be readily reduced to an amino group, which then serves as a handle for a wide array of further functionalization reactions. This opens the door to the synthesis of a diverse library of 4-amino-1-(oxetan-3-yl)-1H-pyrazole derivatives. These amino-pyrazoles are valuable building blocks for the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.net

Moreover, the pyrazole ring itself can be a platform for various chemical modifications. For example, transition metal-catalyzed cross-coupling reactions could be employed to introduce new substituents at other positions of the pyrazole ring, further expanding the molecular diversity that can be accessed from this starting material. researchgate.netresearchgate.net The combination of the modifiable nitro group and the reactive pyrazole core makes this compound a powerful tool for the synthesis of novel molecular scaffolds.

Applications in Catalyst Design and Mechanistic Studies

While direct applications of this compound in catalyst design are still emerging, its structural motifs suggest potential avenues for exploration. The pyrazole nucleus is a known ligand for various transition metals, and the specific electronic and steric profile of this substituted pyrazole could lead to the development of novel catalysts with unique reactivity and selectivity.

Furthermore, the compound can serve as a probe in mechanistic studies. For instance, the strained oxetane ring could be used to study ring-opening reactions catalyzed by Lewis or Brønsted acids. The electronic signature of the nitropyrazole moiety can be monitored using spectroscopic techniques to gain insights into the electronic changes that occur during a catalytic cycle. The understanding gained from such studies can inform the design of more efficient and selective catalysts for a variety of organic transformations.

Q & A

Basic: What are reliable synthetic routes for 4-nitro-1-(oxetan-3-yl)-1H-pyrazole, and how are they optimized?

Answer:

A common approach involves direct C–H arylation of nitro-substituted pyrazoles. For example, 4-nitro-1-(p-tolyl)-1H-pyrazole undergoes palladium-catalyzed coupling with aryl halides under optimized conditions (e.g., Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base, and toluene at 110°C) . Key parameters include ligand selection (bulky phosphines enhance regioselectivity) and base strength (Cs₂CO₃ minimizes side reactions). Purification via column chromatography with hexane/EtOAc gradients is typical. Characterization by ¹H/¹³C NMR and HRMS validates product identity .

Advanced: How does the oxetan-3-yl group influence regioselectivity in C–H functionalization reactions?

Answer:

The oxetane’s steric and electronic properties direct substitution patterns. In this compound, the oxetane’s electron-donating effect activates specific C–H bonds, favoring arylation at the C5 position over C3/C3. Computational studies (DFT) suggest that steric hindrance from the oxetane’s three-membered ring disfavors bulky substituents at adjacent sites, as observed in comparative trials with non-oxetane analogs . Experimental validation involves competitive reactions with isotopic labeling (e.g., deuterated substrates) .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group deshields adjacent protons).

- HRMS : Confirms molecular formula and detects isotopic splitting from bromine/chlorine substituents.

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for isomers with similar NMR profiles .

- HPLC-PDA : Monitors reaction progress and purity (>95% threshold for biological assays) .

Advanced: How do solvent polarity and temperature affect the stability of the oxetane ring during functionalization?

Answer:

Oxetanes are prone to ring-opening under acidic or high-temperature conditions. For this compound, polar aprotic solvents (DMF, DMSO) stabilize intermediates but risk oxetane degradation above 120°C. Neutral or mildly basic conditions (e.g., toluene/Cs₂CO₃ at 100°C) preserve the oxetane moiety, as shown by comparative TGA and ¹H NMR stability assays . Mitigation strategies include low-temperature reactions (<80°C) and avoiding Brønsted acids .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Toxicity : The nitro group and oxetane ring may cause respiratory or dermal irritation. Use PPE (gloves, goggles, fume hood) .

- Explosivity Risk : Nitro compounds are shock-sensitive. Avoid grinding or heating neat samples .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent decomposition .

Advanced: How can conflicting data on catalytic efficiency in C–H arylation be resolved?

Answer:

Contradictions in catalyst performance (e.g., Pd vs. Cu systems) arise from substrate-specific steric/electronic effects. Systematic optimization using Design of Experiments (DoE) identifies optimal conditions:

- Ligand Screening : BippyPhos ligands enhance Pd-catalyzed reactions for electron-deficient pyrazoles .

- Additives : Silver salts (Ag₂O) suppress halide poisoning in Cu-mediated couplings .

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to detect intermediates (e.g., σ-complexes) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

The compound serves as a precursor for:

- Kinase Inhibitors : The oxetane improves solubility and metabolic stability vs. cyclopropane analogs .

- Anticancer Agents : Nitro group reduction yields amine intermediates for Schiff base formation with aldehydes .

- PET Tracers : ¹⁸F-labeled derivatives exploit the oxetane’s stability for imaging studies .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT Calculations : Assess Fukui indices to identify electrophilic centers (C5 nitro-adjacent carbon is most reactive) .

- MD Simulations : Model solvent effects on transition states (e.g., DMSO stabilizes charge-separated intermediates) .

- Machine Learning : Train models on pyrazole reactivity datasets to predict yields for novel substrates .

Basic: How is the nitro group selectively reduced without disrupting the oxetane ring?

Answer:

Catalytic hydrogenation (H₂/Pd-C in EtOH at 25°C) selectively reduces nitro to amine while preserving oxetane integrity. Alternative methods include Fe/HCl (aqueous) or Zn/NH₄Cl (ethanol), but these risk partial ring-opening . Post-reduction purification via acid-base extraction removes metal residues .

Advanced: What strategies address low yields in multi-step syntheses involving this compound?

Answer:

- Convergent Synthesis : Prepare oxetane and pyrazole modules separately, then couple via SNAr or Suzuki-Miyaura .

- Microwave Assistance : Accelerate slow steps (e.g., C–H activation) with microwave irradiation (150°C, 30 min vs. 24 hr conventional) .

- Flow Chemistry : Improve heat/mass transfer for exothermic nitro group introductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.